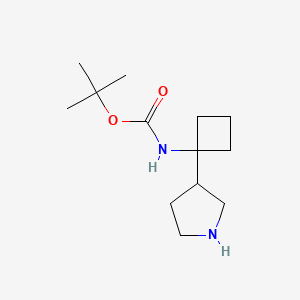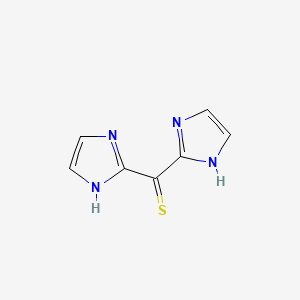
2-Buten-1-ol, acetate, (2E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Buten-1-ol, acetate, (2E)-, also known as crotyl acetate, is an organic compound with the molecular formula C6H10O2. It is an ester formed from the reaction of crotyl alcohol and acetic acid. This compound is characterized by its pleasant fruity odor and is commonly used in the fragrance and flavor industry .
準備方法
Synthetic Routes and Reaction Conditions
2-Buten-1-ol, acetate, (2E)- can be synthesized through the esterification of crotyl alcohol with acetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of 2-buten-1-yl acetate involves the continuous esterification process where crotyl alcohol and acetic acid are fed into a reactor with a strong acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products .
化学反応の分析
Types of Reactions
2-Buten-1-ol, acetate, (2E)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Crotonaldehyde or crotonic acid.
Reduction: Crotyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
2-Buten-1-ol, acetate, (2E)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is widely used in the fragrance and flavor industry due to its pleasant odor.
作用機序
The mechanism of action of 2-buten-1-yl acetate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is known to modulate certain enzymatic activities and receptor functions .
類似化合物との比較
Similar Compounds
3-Methyl-2-buten-1-yl acetate: Another ester with a similar structure but with a methyl group at the third position.
Isopentyl acetate: Known for its banana-like odor, it is structurally similar but has a different alkyl group.
Ethyl acetate: A simpler ester with a shorter alkyl chain.
Uniqueness
2-Buten-1-ol, acetate, (2E)- is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its pleasant odor make it valuable in both research and industrial applications .
特性
分子式 |
C6H10O2 |
|---|---|
分子量 |
114.14 g/mol |
IUPAC名 |
but-2-enyl acetate |
InChI |
InChI=1S/C6H10O2/c1-3-4-5-8-6(2)7/h3-4H,5H2,1-2H3 |
InChIキー |
WNHXJHGRIHUOTG-UHFFFAOYSA-N |
正規SMILES |
CC=CCOC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Chloro-2-methylbenzo[b]thiophene](/img/structure/B8777514.png)










![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-, 7-oxide](/img/structure/B8777562.png)
